molecular formula C18H12ClF3N4O2S2 B2457232 4-chloro-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 535980-33-7

4-chloro-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2457232
CAS No.: 535980-33-7
M. Wt: 472.89
InChI Key: LBRGSSJJVBPKNJ-UHFFFAOYSA-N
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Description

4-chloro-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H12ClF3N4O2S2 and its molecular weight is 472.89. The purity is usually 95%.
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Biological Activity

4-Chloro-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A thiadiazole moiety, which is known for various biological activities.
  • A trifluoromethyl group that enhances lipophilicity and biological activity.
  • A benzamide structure that is often associated with pharmacological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Thiadiazole derivatives have been widely studied for their anticancer properties. Research indicates that compounds similar to this compound demonstrate:

  • Inhibition of cancer cell proliferation : Studies show that thiadiazole derivatives can decrease the viability of various cancer cell lines, including leukemia and melanoma cells. For instance, a derivative with structural similarities has shown IC50 values indicating effective inhibition at low concentrations (e.g., 200 nM against Plasmodium falciparum kinase) .
CompoundCell LineIC50 (nM)Mechanism
Thiadiazole DerivativeHL-60 (Leukemia)200Induction of apoptosis
Thiadiazole DerivativeSK-MEL-1 (Melanoma)300Cell cycle arrest

Antimicrobial Activity

Research has also indicated potential antimicrobial properties. Thiadiazole compounds have been noted to exhibit activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

This compound may act as an inhibitor of specific kinases involved in cancer progression. For example:

  • Inhibition of protein kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Thiadiazole Derivatives in Cancer Therapy : A study demonstrated that a series of thiadiazole derivatives significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Efficacy : In vitro testing showed that certain thiadiazole derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

Properties

IUPAC Name

4-chloro-N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N4O2S2/c19-12-6-4-10(5-7-12)15(28)24-16-25-26-17(30-16)29-9-14(27)23-13-3-1-2-11(8-13)18(20,21)22/h1-8H,9H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRGSSJJVBPKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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